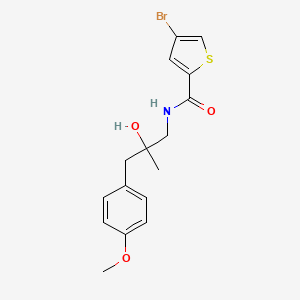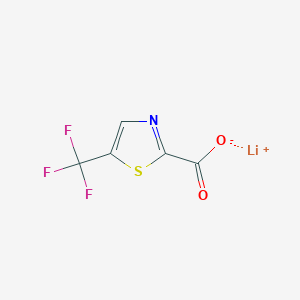![molecular formula C22H24FN3OS B2654053 N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-17-8](/img/structure/B2654053.png)
N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the spiro[cycloheptane-1,2’-quinazoline] ring system, the introduction of the fluorophenyl group, and the attachment of the acetamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spiro[cycloheptane-1,2’-quinazoline] ring system, the fluorophenyl group, and the acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom, the amide group, and the sulfur atom could potentially make this compound reactive under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Spiro compounds and quinazoline derivatives have been extensively studied for their synthesis methods and biological activities. For instance, spiro compounds derived from quinazoline and cycloheptane structures have shown significant anti-monoamine oxidase and antitumor activities. The synthesis of these compounds involves the reaction of specific precursors to produce sulfanyl-substituted derivatives, highlighting the importance of structural modification in enhancing biological activity (Markosyan et al., 2015).
Antimicrobial and Antitumor Properties
Spiro[indol-thiazolidon-2,4-diones] and related sulfonamide derivatives have been synthesized and tested for their antimicrobial and antitumor properties. The novel synthesis routes of these compounds allow for the introduction of fluorine and other substituents, enhancing their biological efficacy. Some of these compounds have demonstrated potent antimicrobial activities against pathogenic bacteria and fungi, as well as cytotoxic activities against cancer cell lines, showcasing their potential as therapeutic agents (Abeer N. Al-Romaizan, 2020).
Antioxidant Activities
Fluorinated spiro[oxindole-thiazolidine] compounds fused with sulfur and phosphorus heterocycles have been synthesized and evaluated for their antioxidant activities. These studies underscore the role of fluorination and heterocycle fusion in modulating the antioxidant properties of spiro compounds, which can be crucial for developing new therapeutic agents with potential stress-protective and anti-inflammatory effects (T. Ali & R. M. Abdel-Rahman, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-16-8-7-9-17(14-16)24-20(27)15-28-21-18-10-3-4-11-19(18)25-22(26-21)12-5-1-2-6-13-22/h3-4,7-11,14,25H,1-2,5-6,12-13,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGSNKBVATHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(pyridin-4-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2653970.png)

![4-[3-(4-Prop-2-ynylpiperazin-1-yl)sulfonylpropyl]morpholine](/img/structure/B2653975.png)
![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)
![2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2653980.png)



![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2653990.png)

